tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H14F2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate typically involves the reaction of 3,5-difluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be employed.
Major Products Formed
Substitution Reactions: Products would include substituted pyridines.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products would depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
- tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
- tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate
Uniqueness
tert-Butyl ((3,5-difluoropyridin-2-yl)methyl)carbamate is unique due to the presence of two fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14F2N2O2 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
tert-butyl N-[(3,5-difluoropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-6-9-8(13)4-7(12)5-14-9/h4-5H,6H2,1-3H3,(H,15,16) |
InChI Key |
ZNBCKQLESRBLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.